molecular formula C11H14O3S2 B2776357 (1s,3s)-3-(Phenylsulfanyl)cyclobutyl methanesulfonate CAS No. 2059914-63-3

(1s,3s)-3-(Phenylsulfanyl)cyclobutyl methanesulfonate

Cat. No. B2776357
CAS RN: 2059914-63-3
M. Wt: 258.35
InChI Key: JMSGLCMLAGAKJL-JGZJWPJOSA-N
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Description

(1s,3s)-3-(Phenylsulfanyl)cyclobutyl methanesulfonate is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. This compound is a cyclobutyl derivative that has a phenylsulfanyl group attached to it. It is also known as CBS-SCS or (1s,3s)-cyclobutylphenylsulfanyl methanesulfonate.

Mechanism of Action

The mechanism of action of (1s,3s)-3-(Phenylsulfanyl)cyclobutyl methanesulfonate is not well understood. However, it is believed to act as a reagent in organic synthesis reactions.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of (1s,3s)-3-(Phenylsulfanyl)cyclobutyl methanesulfonate. However, it is not intended for use in drug formulations and is not used in medicine.

Advantages and Limitations for Lab Experiments

The advantages of using (1s,3s)-3-(Phenylsulfanyl)cyclobutyl methanesulfonate in lab experiments are its potential applications in organic synthesis reactions. The limitations of using this compound are its limited availability and low yield in the synthesis method.

Future Directions

The future directions for research on (1s,3s)-3-(Phenylsulfanyl)cyclobutyl methanesulfonate include developing new synthesis methods to increase the yield and availability of this compound. Additionally, further studies on its mechanism of action and potential applications in organic synthesis reactions are needed.
Conclusion:
In conclusion, (1s,3s)-3-(Phenylsulfanyl)cyclobutyl methanesulfonate is a chemical compound that has potential applications in various fields, particularly in organic synthesis reactions. Although limited information is available on its biochemical and physiological effects, it is not intended for use in drug formulations and is not used in medicine. Further research is needed to develop new synthesis methods and explore its potential applications.

Synthesis Methods

The synthesis of (1s,3s)-3-(Phenylsulfanyl)cyclobutyl methanesulfonate involves the reaction of cyclobutanol with phenylsulfanyl chloride in the presence of a base such as potassium carbonate. The resulting product is then treated with methanesulfonyl chloride to obtain the final compound. The yield of this synthesis method is around 50%.

Scientific Research Applications

(1s,3s)-3-(Phenylsulfanyl)cyclobutyl methanesulfonate has been the subject of scientific research due to its potential applications in various fields. One of the major applications of this compound is in the field of organic synthesis. It can be used as a starting material for the synthesis of other compounds.

properties

IUPAC Name

(3-phenylsulfanylcyclobutyl) methanesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3S2/c1-16(12,13)14-9-7-11(8-9)15-10-5-3-2-4-6-10/h2-6,9,11H,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMSGLCMLAGAKJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)OC1CC(C1)SC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1s,3s)-3-(Phenylsulfanyl)cyclobutyl methanesulfonate

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